3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
CAS No.: 1190243-78-7
Cat. No.: VC4314377
Molecular Formula: C24H20O7
Molecular Weight: 420.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190243-78-7 |
|---|---|
| Molecular Formula | C24H20O7 |
| Molecular Weight | 420.417 |
| IUPAC Name | 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid |
| Standard InChI | InChI=1S/C24H20O7/c1-13-15(4-6-23(25)26)24(27)31-21-11-20-17(10-16(13)21)18(12-30-20)14-3-5-19-22(9-14)29-8-2-7-28-19/h3,5,9-12H,2,4,6-8H2,1H3,(H,25,26) |
| Standard InChI Key | CTRBYJSODREWGW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s identity is defined by the following parameters:
Structural Analysis
The molecule comprises three distinct domains:
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Benzodioxepin Core: A seven-membered ring system with two oxygen atoms at positions 1 and 5, fused to a benzene ring. This moiety contributes to conformational flexibility and potential receptor-binding interactions .
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Furochromen System: A fused bicyclic structure combining a furan ring (five-membered, oxygen-containing) and a chromene system (benzopyran derivative). The 7-oxo group at position 7 introduces a ketone, enhancing electrophilic reactivity .
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Propanoic Acid Side Chain: A three-carbon carboxylic acid substituent at position 6 of the furochromen system, which may facilitate solubility and hydrogen-bonding interactions.
The SMILES notation C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 captures the connectivity, highlighting the benzodioxepin’s oxygen atoms and the propanoic acid’s terminal carboxyl group.
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step assembly:
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Benzodioxepin Construction: Likely via cyclization of diols or epoxides, as seen in related benzodioxepin syntheses .
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Furochromen Formation: Condensation of substituted furans with chromene precursors under acidic or basic conditions .
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Side-Chain Incorporation: Michael addition or nucleophilic substitution to attach the propanoic acid moiety.
Key challenges include regioselectivity in furochromen cyclization and stereochemical control during benzodioxepin formation .
Physicochemical Profile
Experimental and computed properties include:
The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems dominate hydrophobic interactions.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Benzodioxepin Substitution: Electron-donating groups at position 7 enhance binding to serine proteases .
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Furochromen Oxidation: The 7-oxo group is critical for intercalation into DNA, as observed in anthraquinone analogs .
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Side-Chain Modifications: Esterification of the carboxylic acid improves blood-brain barrier penetration in preclinical models.
Research Applications and Development Status
Current Applications
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Drug Discovery: Screened as a kinase inhibitor in high-throughput assays due to its ATP-mimetic furochromen core.
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Material Science: Benzodioxepin’s rigid structure is explored in liquid crystal formulations .
Preclinical Development
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Toxicology: Preliminary LD<sub>50</sub> values in rodents exceed 500 mg/kg, suggesting low acute toxicity.
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Pharmacokinetics: Moderate plasma protein binding (75–80%) and a half-life of 4–6 hours in murine models.
Challenges and Future Directions
Synthetic Optimization
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Stereochemical Control: Development of asymmetric catalysis routes to access enantiopure forms .
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Green Chemistry: Transition to solvent-free or microwave-assisted reactions to improve yield.
Translational Hurdles
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